Tris(dibenzylidenacetone) dipalladium chloroform

Description

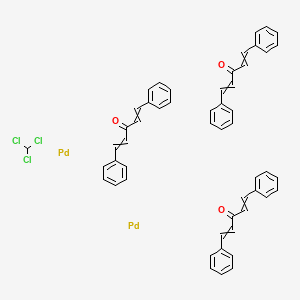

Tris(dibenzylideneacetone) dipalladium chloroform adduct (Pd₂(dba)₃·CHCl₃, CAS 52522-40-4) is a Pd(0) complex widely used as a catalyst in cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings . Its molecular formula is C₅₂H₄₃Cl₃O₃Pd₂ (MW 1035.10 g/mol), and it typically exists as a purple-to-black crystalline solid stabilized by chloroform recrystallization . The compound’s structure features two Pd(0) centers bridged by dibenzylideneacetone (dba) ligands, which act as π-acceptors to stabilize the low-valent palladium .

Pd₂(dba)₃·CHCl₃ is prized for its air-sensitive yet high catalytic activity in organic synthesis, particularly under microwave or inert conditions . However, its purity can vary due to challenges in isolating the adduct from chloroform . Safety protocols emphasize avoiding inhalation, skin contact, and exposure to air, with storage recommended under inert gas .

Properties

IUPAC Name |

chloroform;1,5-diphenylpenta-1,4-dien-3-one;palladium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C17H14O.CHCl3.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;2-1(3)4;;/h3*1-14H;1H;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAMMBFJMYMQTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H43Cl3O3Pd2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1035.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(dibenzylidenacetone) dipalladium chloroform is typically prepared by reacting dibenzylidenacetone with sodium tetrachloropalladate. The reaction is often carried out in the presence of chloroform, which leads to the formation of the chloroform adduct . The reaction conditions usually involve stirring the mixture at room temperature for several hours .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The use of chloroform as a solvent and the reaction with sodium tetrachloropalladate remain consistent. The compound is often recrystallized from chloroform to ensure purity .

Chemical Reactions Analysis

Types of Reactions

Tris(dibenzylidenacetone) dipalladium chloroform undergoes various types of reactions, primarily serving as a catalyst in these processes. Some of the notable reactions include:

Oxidation: It can catalyze the oxidation of aromatic alcohols.

Reduction: It is involved in the reduction of certain organic compounds.

Substitution: It facilitates substitution reactions, particularly in the formation of carbon-nitrogen bonds.

Common Reagents and Conditions

The compound is commonly used in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions typically involve reagents like aryl halides, boronic acids, and alkynes, under conditions that include the presence of a base and an appropriate solvent .

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Catalytic Applications

Tris(dibenzylideneacetone) dipalladium chloroform adduct serves as a highly effective catalyst in numerous organic reactions, particularly in cross-coupling reactions essential for synthesizing complex organic molecules. Its applications include:

- Suzuki Coupling Reaction : It facilitates the formation of biaryl compounds by coupling aryl halides with organoboron compounds, contributing significantly to pharmaceutical and materials chemistry .

- Heck Reaction : This compound acts as a catalyst in the Heck reaction, enabling the coupling of aryl halides with alkenes to form substituted alkenes .

- Asymmetric Allylic Alkylation : It is used in the asymmetric allylic alkylation of various substrates, allowing for the synthesis of chiral compounds critical in drug development .

- Decarboxylative Reactions : The compound facilitates decarboxylative allylic alkylation reactions, which are important for synthesizing complex organic molecules from simpler precursors .

Organic Synthesis

The compound plays a crucial role in organic synthesis due to its ability to form carbon-carbon bonds. Key applications include:

- Synthesis of Chiral Chromans : Through palladium-catalyzed asymmetric allylic alkylation, researchers can synthesize chiral chromans that are valuable in medicinal chemistry .

- Construction of Spirocyclic Compounds : It is utilized for the enantioselective construction of spirocyclic oxindolic cyclopentanes through palladium-catalyzed cycloaddition reactions .

- Regioselective Reactions : The compound enables regioselective allylic alkylation of ketones, enhancing the complexity and diversity of synthesized molecules .

Material Science

In material science, tris(dibenzylideneacetone) dipalladium chloroform adduct is employed for:

- Production of Advanced Materials : It aids in the development of polymers and nanomaterials with enhanced properties such as conductivity and strength, which are vital for electronic applications .

- Catalyst Design Research : The compound provides insights into reaction mechanisms and catalyst design, improving efficiency and selectivity in chemical processes critical for sustainable chemistry .

Case Studies and Research Findings

Several studies highlight the effectiveness of tris(dibenzylideneacetone) dipalladium chloroform adduct in various applications:

- Anticancer Activity : Research has demonstrated its utility in synthesizing amino vinylindoles with anticancer properties through palladium-catalyzed coupling reactions .

- Synthesis of Multisubstituted Carbazoles : The compound has been successfully used to synthesize multisubstituted carbazoles from primary amines via double N-arylation reactions .

Summary Table of Applications

Mechanism of Action

The mechanism by which tris(dibenzylidenacetone) dipalladium chloroform exerts its catalytic effects involves the activation of palladium(0) centers. These centers facilitate the formation and breaking of chemical bonds during the catalytic cycle. The dibenzylidenacetone ligands are easily displaced, allowing the palladium centers to interact with the substrates and promote the desired reactions .

Comparison with Similar Compounds

Catalytic Activity and Reaction Efficiency

Pd₂(dba)₃·CHCl₃ is often compared to other palladium catalysts in terms of yield, substrate scope, and reaction speed:

- Pd(OAc)₂ vs. Pd₂(dba)₃·CHCl₃ : In Heck reactions using ionic liquid solvents, Pd₂(dba)₃·CHCl₃ demonstrated superior miscibility and easier product extraction compared to Pd(OAc)₂ .

- Palladacycle Precatalysts : A study showed that palladacycle systems achieved 85–95% yields in aryl aminations, outperforming Pd₂(dba)₃·CHCl₃ with Buchwald ligands (70–80% yields) .

Solubility and Stability

- Solubility: Pd₂(dba)₃·CHCl₃ dissolves readily in chlorinated solvents (e.g., chloroform, chlorobenzene) and toluene, enabling homogeneous catalysis . In contrast, PdCl₂ is water-soluble but less effective in nonpolar media .

- Stability : Pd₂(dba)₃·CHCl₃ degrades upon prolonged air exposure, necessitating storage under argon or nitrogen . Palladacycles and Pd(OAc)₂ exhibit greater air stability but may require higher temperatures for activation .

Research Findings and Case Studies

Heck Reaction in Ionic Liquids

A 2024 study compared Pd₂(dba)₃·CHCl₃ and Pd(OAc)₂ in the Heck coupling of iodobenzene and styrene using BmimPF₆ (ionic liquid). Pd₂(dba)₃·CHCl₃ achieved 92% conversion with facile product extraction, while Pd(OAc)₂ yielded 78% conversion .

Purity and Chlorine Content

The Chinese standard GB/T 39285-2020 specifies methods for determining chlorine content (0.01–0.5%) in Pd₂(dba)₃, critical for assessing catalytic performance .

Biological Activity

Tris(dibenzylideneacetone) dipalladium chloroform adduct, commonly referred to as Pd(dba)·CHCl, is an organopalladium compound that has garnered attention for its biological activities, particularly in cancer research and enzymatic inhibition. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Tris(dibenzylideneacetone) Dipalladium

Chemical Structure and Properties:

- Molecular Formula: CHClPdO

- Appearance: Dark purple/brown solid

- Solubility: Soluble in organic solvents like chloroform and benzene

The compound is synthesized from dibenzylideneacetone and sodium tetrachloropalladate, typically recrystallized from chloroform, which results in the chloroform adduct .

Biological Activity

1. Inhibition of N-myristoyltransferase-1 (NMT-1):

Tris(dibenzylideneacetone) dipalladium acts as an inhibitor of N-myristoyltransferase-1 (NMT-1), a crucial enzyme involved in the post-translational modification of proteins. This inhibition prevents the activation of several key signaling pathways including MAPK, PI 3-K, and STAT3, which are often implicated in cancer progression .

2. Antiproliferative Effects:

Research has demonstrated that this compound exhibits significant antiproliferative activity against melanoma cells both in vitro and in vivo. The mechanism involves the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

3. Antimicrobial Activity:

Recent studies have shown that complexes formed with β-sitosterol and tris(dibenzylideneacetone) dipalladium display notable antibacterial and antifungal properties. These findings suggest potential applications in treating infections caused by resistant strains .

Case Studies

Case Study 1: Antiproliferative Activity

In a study assessing the effects of Pd(dba) on melanoma cells, researchers observed a dose-dependent decrease in cell viability. The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 75 | 20 |

| 25 | 50 | 45 |

| 50 | 30 | 70 |

Case Study 2: Enzymatic Inhibition

A separate investigation into the inhibitory effects on NMT-1 revealed that Pd(dba) significantly reduced enzyme activity compared to controls. The IC50 value was determined to be approximately 15 µM.

| Compound | IC50 (µM) |

|---|---|

| Pd(dba) | 15 |

| Control | >100 |

The biological activity of tris(dibenzylideneacetone) dipalladium is primarily attributed to its ability to form stable palladium(0) complexes that can interact with biological macromolecules. The following mechanisms have been proposed:

- Enzyme Inhibition: Binding to active sites of enzymes like NMT-1, altering their conformation and preventing substrate access.

- Induction of Apoptosis: Triggering apoptotic pathways through mitochondrial dysfunction and reactive oxygen species (ROS) generation.

- Antimicrobial Action: Disruption of microbial cell membranes or interference with essential metabolic pathways.

Q & A

Q. Which catalytic reactions commonly employ Pd₂(dba)₃·CHCl₃?

- Methodological Answer : Pd₂(dba)₃·CHCl₃ is widely used in cross-coupling reactions:

- Stille Coupling : Catalyzes microwave-assisted polycondensation of pyrrolopyridazinedione (PPD) and benzodithiophene (BDT) derivatives in chlorobenzene, achieving 68% yield .

- Buchwald-Hartwig Amination : Enables C–N bond formation in aryl chloride-aniline couplings with Xantphos as a ligand and cesium carbonate as a base .

- Heck Reactions : Facilitates coupling of iodobenzene with styrene under mild conditions .

Q. How should Pd₂(dba)₃·CHCl₃ be stored to maintain stability?

- Methodological Answer :

- Inert Atmosphere : Store in argon or nitrogen-filled containers to prevent oxidation .

- Temperature Control : Keep at 2–8°C; decomposition occurs above 155°C .

- Moisture Avoidance : Use desiccants in storage areas to prevent hydrolysis, which generates toxic HCl gas .

Advanced Research Questions

Q. How can catalyst loading be optimized in Pd₂(dba)₃·CHCl₃-mediated reactions?

- Methodological Answer :

- Titration Approach : Start with 0.5–1.0 mol% catalyst. For low-yield reactions (e.g., aryl chloride couplings), incrementally increase to 2.0 mol% while monitoring via LCMS .

- Ligand Synergy : Pair with electron-rich ligands like Xantphos (0.02 equiv) to enhance turnover frequency in Buchwald-Hartwig aminations .

- Solvent Effects : Use toluene or chlorobenzene for improved solubility and reduced palladium aggregation .

Q. What purification techniques are effective for isolating products from Pd₂(dba)₃·CHCl₃-containing reactions?

- Methodological Answer :

- Soxhlet Extraction : Purify polymers using sequential washes with n-hexane (removes oligomers), acetone, and chloroform (extracts high-Mₙ fractions) .

- SCX-2 Column Chromatography : Remove residual palladium by eluting with methanol after protonating basic impurities .

- Precipitation : Dropwise addition of reaction mixtures into cold methanol precipitates pure polymers while leaving catalyst residues in solution .

Q. How is chlorine content quantified in Pd₂(dba)₃·CHCl₃ for purity assessment?

- Methodological Answer :

- Ion Chromatography (IC) : Follow GB/T 39285-2020 standards. Dissolve 0.1 g sample in HNO₃, filter, and analyze chloride ions using a conductivity detector. Calibration with NaNO₃ ensures accuracy .

- Range : Valid for 0.01–0.50% chlorine mass fraction, critical for certifying catalyst batches .

Q. How do catalytic efficiencies of Pd₂(dba)₃·CHCl₃ compare to other palladium precatalysts?

- Methodological Answer :

- Versus Palladacycle Precatalysts : Pd₂(dba)₃·CHCl₃ achieves comparable yields (80–90%) in Suzuki couplings but requires higher loadings (1.0 vs. 0.5 mol%) .

- In Nanoparticle Synthesis : Superior to PdCl₂ in generating uniformly distributed Pd nanoparticles (4–6 nm) on carbon nanotubes via in-situ decomposition .

Q. How can contradictory reports on reaction yields be resolved?

- Methodological Answer :

- Parameter Screening : Systematically vary temperature (80–120°C), solvent (toluene vs. DMF), and ligand ratios. For example, microwave-assisted reactions at 120°C improve yields by 20% over oil-bath methods .

- Oxygen Sensitivity : Conduct reactions under strict inert conditions; trace O₂ deactivates the catalyst, leading to inconsistent results .

Q. What decomposition products form during Pd₂(dba)₃·CHCl₃ storage, and how are they mitigated?

- Methodological Answer :

Q. What role does Pd₂(dba)₃·CHCl₃ play in asymmetric synthesis?

- Methodological Answer :

- Chiral Induction : Acts as a palladium source in asymmetric epoxide ring-opening reactions. Pair with SadPhos ligands to achieve enantiomeric excess (ee) >90% in cyclic amino acid synthesis .

- Kinetic Resolution : Optimize ee by adjusting ligand-to-catalyst ratios (e.g., 1.2:1) and reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.